Cas no 77887-62-8 (Pentanoic acid, 2-(acetyloxy)-3-methyl-, (1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-yl ester (9CI))

Pentanoic acid, 2-(acetyloxy)-3-methyl-, (1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-yl ester (9CI) structure
77887-62-8 structure
商品名:Pentanoic acid, 2-(acetyloxy)-3-methyl-, (1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-yl ester (9CI)
CAS番号:77887-62-8
MF:C41H58O13
メガワット:758.891434192657
CID:576939

Pentanoic acid, 2-(acetyloxy)-3-methyl-, (1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-yl ester (9CI) 化学的及び物理的性質

名前と識別子

    • Pentanoic acid,2-(acetyloxy)-3-methyl-,(1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-ylester (9CI)
    • A-Homo-24-nor-4-oxachola-14,20,22-trien-3-one,1-(acetyloxy)-12-[[2-(acetyloxy)-3-methyl-1-oxopentyl]oxy]-21,23-epoxy-4a-(hydroxymethyl)-7-(2-hydroxy-3-methyl-1-oxobutoxy)-4a,8-dimethyl-,(1a,4ab,5a,7a,12a,13a,17a)-; 3H-Cyclopenta[5,6]naphth[2,1-c]oxepin,A-homo-24-nor-4-oxachola-14,20,22-trien-3-one deriv.; Dregeana 4
    • Dregeana 4
    • CID 101277284
    • Pentanoic acid, 2-(acetyloxy)-3-methyl-, (1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-yl ester (9CI)
    • インチ: 1S/C41H58O13/c1-11-22(4)35(51-24(6)44)37(48)53-30-17-29-40(9,27-13-12-26(39(27,30)8)25-14-15-49-19-25)31(52-36(47)34(46)21(2)3)16-28-38(7,20-42)54-33(45)18-32(41(28,29)10)50-23(5)43/h13-15,19,21-22,26,28-32,34-35,42,46H,11-12,16-18,20H2,1-10H3/t22?,26-,28-,29-,30-,31+,32-,34?,35?,38+,39-,40-,41-/m0/s1
    • InChIKey: PQADCGUOBPMJFS-AITBZIEGSA-N
    • ほほえんだ: O(C(C(C(C)C)O)=O)[C@@H]1C[C@H]2[C@@](C)(CO)OC(C[C@@H]([C@]2(C)[C@H]2C[C@@H]([C@@]3(C)[C@H](C4=COC=C4)CC=C3[C@@]21C)OC(C(C(C)CC)OC(C)=O)=O)OC(C)=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 13
  • 重原子数: 54
  • 回転可能化学結合数: 15
  • 複雑さ: 1510
  • トポロジー分子極性表面積: 185

じっけんとくせい

  • 密度みつど: 1.25±0.1 g/cm3(Predicted)
  • ふってん: 783.2±60.0 °C(Predicted)
  • 酸性度係数(pKa): 12.83±0.20(Predicted)

Pentanoic acid, 2-(acetyloxy)-3-methyl-, (1S,5S,5aR,5bR,7S,7aS,8R,10bR,11R,12aR)-5-(acetyloxy)-8-(3-furanyl)-3,4,5,5a,5b,6,7,7a,8,9,10b,11,12,12a-tetradecahydro-1-(hydroxymethyl)-11-(2-hydroxy-3-methyl-1-oxobutoxy)-1,5a,7a,10b-tetramethyl-3-oxo-1H-cyclopenta[5,6]naphth[2,1-c]oxepin-7-yl ester (9CI) 関連文献

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd